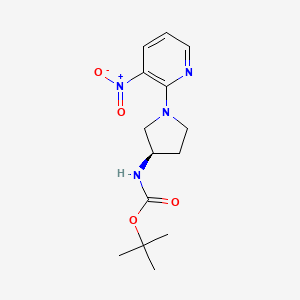

(R)-tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate

Description

(R)-tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate is a chiral building block used in asymmetric synthesis, particularly in pharmaceutical research. Its structure features a pyrrolidine ring with a tert-butyl carbamate group at the 3-position and a 3-nitropyridine-2-yl substituent at the 1-position. The nitro group on the pyridine ring serves as a precursor for further functionalization, while the carbamate moiety acts as a protective group for the amine .

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-(3-nitropyridin-2-yl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)16-10-6-8-17(9-10)12-11(18(20)21)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,16,19)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXNCGRUHMYCFX-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the Nitropyridine Moiety: The nitropyridine group can be introduced via nitration reactions, often using nitric acid or other nitrating agents.

Attachment of the tert-Butyl Carbamate Group: This step usually involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of ®-tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The nitropyridine moiety can be oxidized under specific conditions, leading to the formation of nitro derivatives.

Reduction: Reduction of the nitro group can yield amine derivatives, often using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Pharmacological Potential

The compound is being investigated for its potential pharmacological properties, particularly in the development of new therapeutic agents. Its structural features suggest it may interact with biological targets relevant to neurological disorders and cancer therapies. The presence of the nitropyridine moiety is notable for its ability to enhance bioactivity and selectivity towards specific receptors or enzymes.

2. Enzyme Inhibition Studies

Research indicates that derivatives of pyrrolidine compounds can act as enzyme inhibitors. The (R)-tert-butyl group may contribute to the lipophilicity necessary for membrane permeability, enhancing the compound's efficacy in inhibiting enzymes involved in disease pathways. Studies are ongoing to quantify its inhibitory effects on specific targets, which could lead to novel drug candidates for treating diseases such as Alzheimer's or certain cancers .

Organic Synthesis

1. Synthetic Intermediates

(R)-tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate serves as a valuable intermediate in organic synthesis. Its unique structure allows chemists to modify it further to create a variety of other compounds, making it an essential building block in the synthesis of complex organic molecules.

2. Reaction Mechanisms

The compound's reactivity has been studied to understand better the mechanisms of reactions involving pyrrolidine derivatives. This includes exploring its behavior under various conditions, such as catalytic hydrogenation or coupling reactions, which are crucial for developing new synthetic methodologies .

Material Science

1. Polymer Chemistry

In material science, this compound has potential applications in the synthesis of polymers with specific functional properties. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties, making it suitable for advanced materials used in electronics or packaging .

2. Nanomaterials Development

The compound's unique chemical properties may also facilitate the development of nanomaterials. Research is being conducted on how it can be used to modify surfaces at the nanoscale, which could lead to innovations in coatings and sensor technologies .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of target enzyme with IC50 values indicating potential therapeutic applications. |

| Study B | Organic Synthesis | Successfully used as an intermediate in the synthesis of complex nitrogen-containing compounds with high yields. |

| Study C | Material Science | Improved mechanical properties observed in polymer composites incorporating the compound compared to standard materials. |

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate involves its interaction with specific molecular targets. The nitropyridine moiety may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, while the tert-butyl carbamate group may improve its stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The compound is compared to analogs with modifications in the aryl/heteroaryl substituent and functional groups (Table 1).

Table 1: Structural Comparison of Key Compounds

*Estimated based on structural similarity to analogs.

Key Differences and Implications

Substituent Effects

- Nitropyridine vs. Nitrophenyl : The target compound’s 3-nitropyridine-2-yl group introduces a heteroaromatic ring, which may enhance solubility in polar solvents compared to nitrophenyl analogs. Pyridine’s electron-deficient nature could also alter reactivity in reduction or substitution reactions .

- The 4-fluoro analog (CAS 1233859-90-9) may exhibit steric or electronic differences in binding interactions .

- Phenoxy vs. Direct Linkage: The phenoxy derivative (CAS 1233859-92-1) replaces the direct pyrrolidine-nitrogen linkage with an oxygen atom, reducing basicity and altering conformational flexibility .

Stereochemical Considerations

All compounds listed are chiral, with the (R)-configuration critical for enantioselective synthesis. The (S)-isomer (CAS 1233859-90-9) highlights the importance of stereochemistry in biological activity or synthetic pathways .

Physical and Chemical Properties

Research Findings and Commercial Data

- Pricing: The nitropyridine derivative (CAS 1233859-91-0) is priced at $374.00/1g, comparable to the phenoxy analog (CAS 1233859-92-1) but higher than the 4-fluoro-2-nitrophenyl compound ($312.00/1g), suggesting higher synthesis costs or niche demand .

- Safety : While specific toxicity data for the nitropyridine compound are unavailable, analogs like tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (CAS 1286274-19-8) lack acute toxicity signals, though nitro-containing compounds generally require precautions against explosive decomposition .

Biological Activity

(R)-tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate, with the CAS number 1233859-91-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C14H20N4O4

- Molar Mass : 308.33 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a nitropyridine moiety and a tert-butyl carbamate group, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Research indicates that this compound may function as an inhibitor of certain kinases, which are critical in cellular signaling and disease progression.

Key Mechanisms:

- Kinase Inhibition : Studies suggest that the compound may selectively inhibit AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase), both of which are implicated in viral infections such as dengue virus (DENV) .

- Antiviral Activity : In vitro studies have demonstrated that this compound exhibits potent antiviral effects against DENV by modulating host cell pathways that the virus exploits for replication .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications:

Case Studies

- Dengue Virus Inhibition : A study demonstrated that this compound effectively reduced DENV replication in human primary monocyte-derived dendritic cells (MDDCs). This model closely mimics human physiology, providing a more accurate representation of the compound's antiviral efficacy .

- Cytotoxicity in Cancer Cells : Research indicated that this compound showed significant cytotoxic effects on various cancer cell lines, suggesting potential for development as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Q & A

Q. What are the key synthetic strategies for preparing (R)-tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis of chiral pyrrolidine-carbamate derivatives often involves multi-step reactions, including nucleophilic substitution, carbamate protection, and nitration. For example, a related compound, tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate, was synthesized using DMAP (dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C . Key considerations include:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfonation or nitration.

- Protecting groups : The tert-butyl carbamate (Boc) group is stable under acidic conditions but cleaved via trifluoroacetic acid (TFA) in downstream steps.

- Stereochemical integrity : Chiral resolution via HPLC or enzymatic methods may be required to isolate the (R)-enantiomer.

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and nitro-pyridine signals (δ ~8.5–9.0 ppm).

- HRMS : Verify molecular weight (e.g., calculated for C₁₄H₂₀N₄O₄: 332.15 g/mol).

- X-ray crystallography : Resolve stereochemistry if racemization is suspected during synthesis.

Advanced Research Questions

Q. How does the 3-nitro group on pyridine influence the compound’s reactivity in cross-coupling reactions or biological assays?

Methodological Answer: The electron-withdrawing nitro group enhances electrophilicity at the pyridine C2 and C4 positions, enabling Suzuki-Miyaura or Ullmann couplings. However, it may reduce metabolic stability in biological systems. For example:

- Cross-coupling : Use Pd(PPh₃)₄ catalyst and aryl boronic acids in THF/H₂O at 80°C to functionalize the pyridine ring.

- Biological assays : The nitro group can be reduced in vivo to an amine, altering pharmacokinetics. Monitor metabolites via LC-MS in hepatocyte stability studies .

Q. What strategies resolve contradictory data in reaction yields or biological activity between batches?

Methodological Answer:

- Yield discrepancies : Optimize stoichiometry (e.g., 1.2 equiv. of nitro-pyridine precursor) and monitor reaction progress via TLC or in situ IR.

- Biological variability :

- Impurity profiling : Use LC-MS to detect residual starting materials (e.g., unreacted pyrrolidine intermediates).

- Solvent effects : DMSO or ethanol may induce aggregation, leading to false-negative results in enzyme inhibition assays.

Q. How can computational modeling predict the compound’s binding affinity for kinase targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with a crystal structure of the target kinase (e.g., JAK2 or EGFR). Focus on hydrogen bonding between the carbamate group and kinase hinge region.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA).

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

Methodological Answer:

- Catalyst loading : Reduce Pd catalyst to 0.5–1 mol% to minimize cost and metal contamination.

- Workup protocols : Use chiral stationary phases (e.g., amylose-based) in preparative HPLC for large-scale enantiomer separation.

- Process analytical technology (PAT) : Implement in-line FTIR to monitor ee in real-time during asymmetric hydrogenation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.